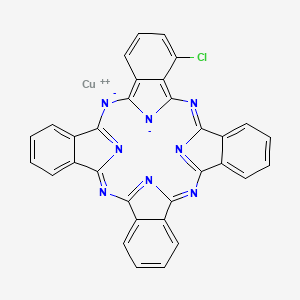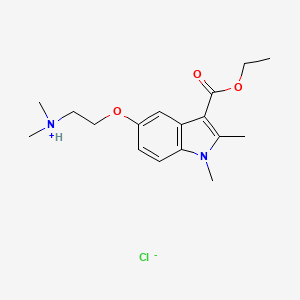![molecular formula C13H22ClNO2 B13739165 2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride CAS No. 20809-02-3](/img/structure/B13739165.png)
2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a hydroxypropyl group attached to a phenoxyethyl-dimethylazanium chloride moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride typically involves the reaction of 2-(1-hydroxypropyl)phenol with ethylene oxide, followed by quaternization with dimethyl sulfate or methyl chloride. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted phenoxy derivatives .
Wissenschaftliche Forschungsanwendungen
2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with cell membranes, altering their permeability and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(1-hydroxyethyl)phenoxy]ethyl-dimethylazanium;chloride
- 2-[2-(1-hydroxybutyl)phenoxy]ethyl-dimethylazanium;chloride
- 2-[2-(1-hydroxyisopropyl)phenoxy]ethyl-dimethylazanium;chloride
Uniqueness
2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride is unique due to its specific hydroxypropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise control over reactivity and selectivity is required .
Eigenschaften
CAS-Nummer |
20809-02-3 |
|---|---|
Molekularformel |
C13H22ClNO2 |
Molekulargewicht |
259.77 g/mol |
IUPAC-Name |
2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-12(15)11-7-5-6-8-13(11)16-10-9-14(2)3;/h5-8,12,15H,4,9-10H2,1-3H3;1H |
InChI-Schlüssel |
WWFSMXXSMREMIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1OCC[NH+](C)C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



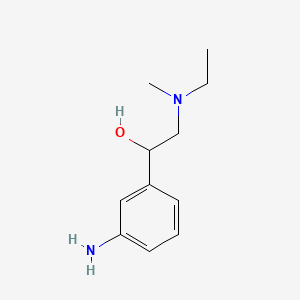
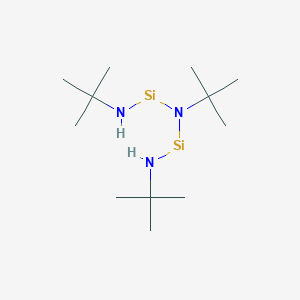
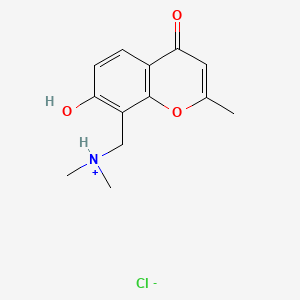

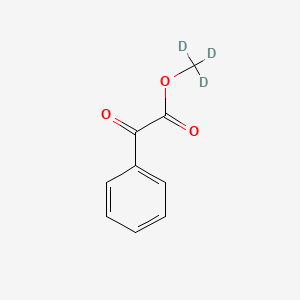
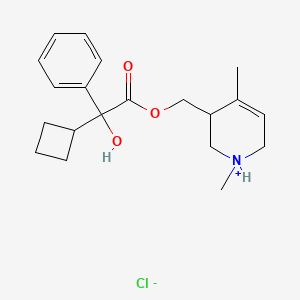
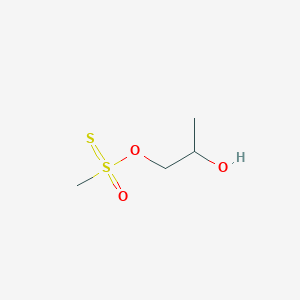

![4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid](/img/structure/B13739125.png)
